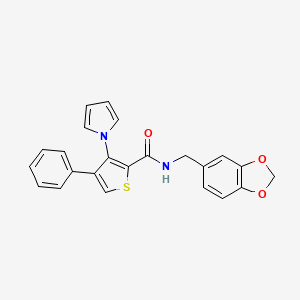![molecular formula C14H14ClN5O2S B2937251 N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide CAS No. 1223234-00-1](/img/structure/B2937251.png)
N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H14ClN5O2S and its molecular weight is 351.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting with the formation of the pyrimidinyl structure through the chlorination and methylthiolation of a pyrimidine derivative.
The resulting intermediate is then reacted with formamide to introduce the formamido group.
Finally, the pyridine carboxamide is synthesized through amide bond formation with the formamido intermediate.
Industrial Production Methods: For industrial production, optimized reaction conditions such as controlled temperature, pressure, and catalysts are used to ensure high yield and purity. Methods like reflux heating and solvent extraction are often employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide can undergo several types of chemical reactions:
Oxidation: : The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.
Reduction: : Selective reduction of the nitro group in the pyrimidine ring can lead to various derivatives.
Substitution: : The chloro group can be substituted with various nucleophiles like amines, alkoxides, or thiols.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing agents like lithium aluminum hydride.
Nucleophilic reagents such as amines, thiols, and alkoxides. Reactions typically occur in solvents like dichloromethane, ethanol, or dimethyl sulfoxide under controlled temperatures ranging from -78°C to room temperature.
Major Products Formed: Major products from these reactions include sulfoxides, sulfones, amine-substituted derivatives, and reduced pyrimidinyl forms.
4. Scientific Research Applications: this compound has diverse applications:
Chemistry: : Used as a precursor for synthesizing complex organic molecules, especially in the development of heterocyclic compounds.
Biology: : Investigated for its potential role as an enzyme inhibitor or receptor ligand.
Medicine: : Studied for its potential therapeutic effects, particularly in oncology and antimicrobial research.
Industry: : Utilized in the production of specialty chemicals and materials.
5. Mechanism of Action: The compound exerts its effects primarily through interactions with molecular targets in biological systems:
Molecular Targets: : Targets enzymes involved in cellular metabolism and signal transduction.
Pathways Involved: : Influences pathways related to cell proliferation, apoptosis, and immune response by binding to active sites of enzymes and modulating their activity.
6. Comparison with Similar Compounds: this compound is distinct due to its specific chemical structure and functional groups. Similar compounds include:
N-(2-{[5-chloro-2-methoxypyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide: where the methylsulfanyl group is replaced by a methoxy group.
N-(2-{[5-chloro-2-(ethylthio)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide: featuring an ethylthio group instead of a methylsulfanyl group. These analogues show different reactivity and bioactivity profiles, highlighting the uniqueness of the parent compound.
There you have it! A deep dive into the fascinating world of this compound. What aspect of this compound piques your curiosity the most?
Properties
IUPAC Name |
5-chloro-2-methylsulfanyl-N-[2-(pyridine-3-carbonylamino)ethyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O2S/c1-23-14-19-8-10(15)11(20-14)13(22)18-6-5-17-12(21)9-3-2-4-16-7-9/h2-4,7-8H,5-6H2,1H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNJAENSTSTCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NCCNC(=O)C2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2937168.png)
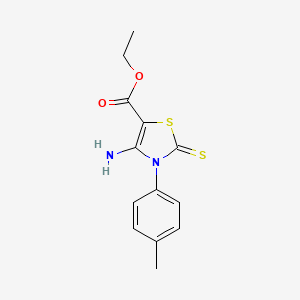
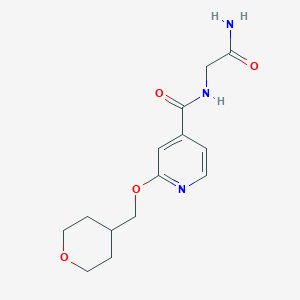
![N-(4-ethoxyphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2937171.png)
![9-cyclopentyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2937172.png)
![6-[4-[2-(3-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2937173.png)
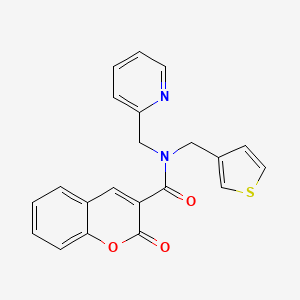
![3-ethyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937180.png)
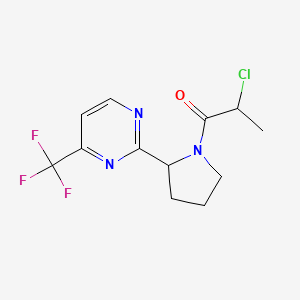

![4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-cyclopropylpyrimidine](/img/structure/B2937184.png)
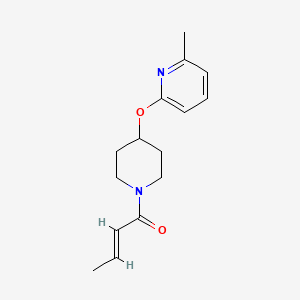
![N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2937187.png)
